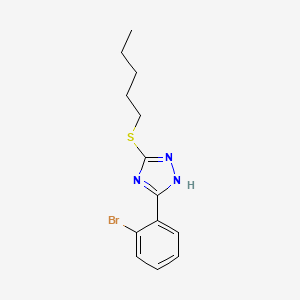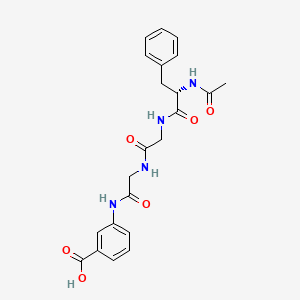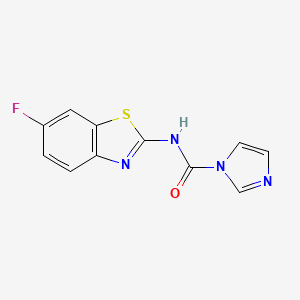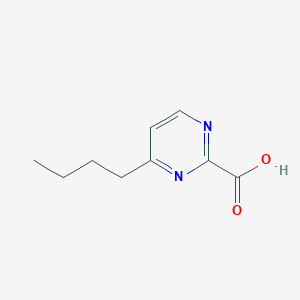![molecular formula C16H14INO B14213686 9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]- CAS No. 832691-08-4](/img/structure/B14213686.png)
9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring. This compound is of significant interest due to its applications in organic materials, particularly in optoelectronic devices such as organic light-emitting diodes (OLEDs) and its potential use in pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-9H-carbazole typically involves the iodination of 9H-carbazole. One common method includes heating a solution of 9H-carbazole and potassium iodide in acetic acid at 100°C, followed by the addition of potassium iodate. The mixture is then stirred at the same temperature for a few hours, resulting in the formation of 3-iodo-9H-carbazole .
Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is often poured into water, and the precipitate is collected by filtration and washed with hot water. Recrystallization from dichloromethane is used to obtain the final product as a white solid .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-iodo-9H-carbazole can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the electronic properties of the carbazole ring.
Polymerization: It can be used in polymerization reactions to form conjugated polymers for optoelectronic applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole derivatives with altered oxidation states.
Polymerization Products: Conjugated polymers with applications in optoelectronics.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Optoelectronics: Used in the development of OLEDs and other electronic devices due to its excellent hole-transporting capabilities and strong fluorescence.
Polymer Chemistry: Utilized in the synthesis of π-conjugated polymers for various applications.
Biology and Medicine:
Pharmaceuticals: Studied for its potential use in drug development, particularly for its antimicrobial properties.
Industry:
Wirkmechanismus
The mechanism of action of 3-iodo-9H-carbazole involves its interaction with molecular targets through its carbazole core. The compound’s ability to participate in electron transfer processes makes it valuable in optoelectronic applications. In biological systems, it can interact with cellular components, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
9-ethyl-9H-carbazole-3-carbaldehyde: Known for its anti-tumor properties through the activation of the p53 pathway.
3-iodo-9-ethylcarbazole: Another derivative with similar electronic properties but different substituent effects.
Eigenschaften
CAS-Nummer |
832691-08-4 |
|---|---|
Molekularformel |
C16H14INO |
Molekulargewicht |
363.19 g/mol |
IUPAC-Name |
3-iodo-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14INO/c1-2-9-19-11-18-15-6-4-3-5-13(15)14-10-12(17)7-8-16(14)18/h2-8,10H,1,9,11H2 |
InChI-Schlüssel |
NNHSDXLBXJEHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)
![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)



![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)

![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
methanone](/img/structure/B14213654.png)
![{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane](/img/structure/B14213661.png)


![[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)](/img/structure/B14213692.png)
